6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one; hydrochloride, also known as R-1487, is a compound that has garnered attention for its potential therapeutic applications, particularly as a selective inhibitor of p38α mitogen-activated protein kinase. This compound is primarily investigated for its role in treating inflammatory diseases such as rheumatoid arthritis. The chemical structure is characterized by a pyrido[2,3-d]pyrimidin-7-one core, which is functionalized with various groups to enhance its biological activity and selectivity.
The compound's details can be found in various scientific databases, including PubChem and BenchChem, which provide extensive data on its synthesis, properties, and applications in scientific research.
R-1487 belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities, particularly in the modulation of kinase pathways. It is classified as a kinase inhibitor due to its ability to selectively inhibit specific mitogen-activated protein kinases.
The synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields. Techniques such as chromatography may be employed for purification.
The molecular formula of 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one is , with a molecular weight of 388.4 g/mol. The structural features include:
The InChI key for this compound is KKKRKRMVJRHDMG-UHFFFAOYSA-N, and its canonical SMILES representation is CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4. These identifiers are crucial for database searches and computational modeling.
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one can participate in several chemical reactions:
Common reagents used in these reactions include halogens for substitution reactions and oxidizing agents like potassium permanganate for oxidation processes.
The primary mechanism of action for 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one involves inhibition of p38α mitogen-activated protein kinase pathways. By selectively binding to this kinase:
Research indicates that this compound can effectively reduce inflammatory markers in vitro and in vivo models of disease.
The compound exhibits characteristics typical of organic molecules with moderate solubility in polar solvents due to the presence of hydroxyl groups from the oxan moiety.
Key chemical properties include:
Relevant data includes melting points and solubility parameters that are critical for formulation purposes.
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one has significant applications in scientific research:
The pyrido[2,3-d]pyrimidine core represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic system that fuses pyrimidine and pyridine rings at specific bond positions. This compound class exhibits planar geometry with three nitrogen atoms at positions 1, 3, and 8 within the fused ring system. The derivative 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one hydrochloride features critical structural modifications:
Table 1: Molecular Characterization of the Target Compound
Property | Value |
---|---|
IUPAC Name | 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one; hydrochloride |
Molecular Formula | C₁₉H₁₉ClF₂N₄O₃ |
Molecular Weight | 424.83 g/mol |
Canonical SMILES | CN1C(=O)C(=Cc2cnc(NC3CCOCC3)nc12)Oc4ccc(F)cc4F.[H]Cl |
XLogP | 3.2 (calculated) |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 2 |
Pyrido[2,3-d]pyrimidines constitute a therapeutically significant class of kinase inhibitors with optimized pharmacokinetic properties. Their development exploits structural mimicry of ATP while enhancing selectivity:
Table 2: Kinase Selectivity Profile of R1487 HCl
Kinase Isoform | Kd (nM) | Selectivity vs. p38α |
---|---|---|
p38α (MAPK14) | 0.2 | Reference |
p38β (MAPK11) | 29 | 145-fold |
JNK1-3 | >1,000 | >5,000-fold |
ERK1/2 | >1,000 | >5,000-fold |
Strategic substitution at C-6 and C-2 positions profoundly influences target affinity, cellular permeability, and metabolic stability:
Fluorine substitution minimizes oxidative metabolism compared to non-fluorinated phenoxy analogues, extending plasma half-life [1]. The electron-withdrawing effect also reduces the ether oxygen's basicity, preventing undesirable protonation under physiological conditions [7].
2-(Oxan-4-ylamino) Group:
Conformational analysis reveals preferential equatorial orientation of the amino group, enabling optimal vector alignment with the enzyme's solvent-exposed region [2] [3].
Synergistic Effects:
Table 3: Functional Contributions of Key Substituents
Position | Substituent | Key Contributions | Structural Basis |
---|---|---|---|
C-6 | 2,4-Difluorophenoxy | - Hydrophobic pocket occupancy - Enhanced membrane permeability - Metabolic stability | - Fluorine halogen bonds with backbone carbonyls - π-Stacking with His107 |
C-2 | Oxan-4-ylamino | - H-bond donation to hinge region - Solubility enhancement - Conformational control | - NH···Glu71 hydrogen bond - Tetrahydropyran ring solvent exposure |
N-8 | Methyl | - Metabolic blockade - Tautomer stabilization - Target affinity modulation | - Steric blockade of demethylation - Altered ring conformation |
Salt Form | Hydrochloride | - Crystallinity improvement - Bioavailability enhancement | - Ion-pair formation - Crystal lattice stabilization |
The structural evolution of this compound exemplifies rational scaffold optimization: Initial screening hits from kinase libraries (e.g., lck inhibitors) were systematically refined through in vitro and in vivo profiling to achieve p38α selectivity with oral bioavailability. Computational models indicate that replacing the oxan-4-ylamino group with smaller cycloalkylamines diminishes potency by 10-fold, while bulkier substituents impair solubility. Similarly, mono-fluorination of the phenoxy group reduces cellular activity by 50% compared to the 2,4-difluoro analogue, validating the critical nature of these precisely positioned substituents [2] [8].
Compound Synonyms and Identifiers
Identifier | Designation |
---|---|
Systematic Name | 6-(2,4-Difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one hydrochloride |
Common Code | R1487 HCl |
CAS Registry | 449808-64-4 |
DrugBank ID | DB06518 |
PubChem CID | 54580957 |
Key Synonyms | Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-(2,4-difluorophenoxy)-8-methyl-2-[(tetrahydro-2H-pyran-4-yl)amino]-, hydrochloride; R-1487 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7